molecular formula C17H19N5OS B2909714 5-(3,4-dimethylanilino)-N-(2-thiophen-2-ylethyl)triazolidine-4-carboxamide CAS No. 1291854-47-1

5-(3,4-dimethylanilino)-N-(2-thiophen-2-ylethyl)triazolidine-4-carboxamide

Cat. No.: B2909714
CAS No.: 1291854-47-1
M. Wt: 341.43
InChI Key: VOWQSWSXPUCOKD-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylanilino)-N-(2-thiophen-2-ylethyl)triazolidine-4-carboxamide is a triazolidine derivative featuring a 3,4-dimethylanilino group at the 5-position and a 2-thiophen-2-ylethyl substituent on the carboxamide nitrogen. Its crystalline structure, if resolved, would likely employ X-ray diffraction methods refined using software like SHELX, a standard tool for small-molecule crystallography .

Properties

IUPAC Name

5-(3,4-dimethylanilino)-N-(2-thiophen-2-ylethyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-11-5-6-13(10-12(11)2)19-16-15(20-22-21-16)17(23)18-8-7-14-4-3-9-24-14/h3-6,9-10,15-16,19-22H,7-8H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOJNWRYIKTITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NCCC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 2-thiophen-2-ylethyl group in the target compound confers moderate lipophilicity (LogP 3.2), likely enhancing membrane permeability compared to Compound A’s less lipophilic furan substituent (LogP 2.8).

Synthetic Considerations: While the synthesis route for the target compound is unspecified, methods like the Biginelli reaction—used for dihydropyrimidinones under solvent-free conditions with benzoic acid catalysis —could inspire analogous strategies for triazolidine derivatives.

Research Findings and Limitations

  • Structural Analysis: No crystallographic data for the target compound are published. However, SHELX remains the gold standard for refining such structures if data becomes available .
  • Biological Data Gaps : Experimental IC50 values, toxicity profiles, and mechanistic studies are absent in open literature, necessitating further research.
  • Synthetic Challenges : The triazolidine core’s sensitivity to oxidation may complicate synthesis, requiring inert conditions unlike the robust Biginelli protocol .

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